1-(3,3,3-Trifluoro-2-oxopropyl)azetidine-3-carboxylic acid
Overview
Description
1-(3,3,3-Trifluoro-2-oxopropyl)azetidine-3-carboxylic acid, more commonly known as TFOPA, is an organic compound with a wide range of applications in scientific research. It is a colorless liquid that is soluble in water and alcohols. TFOPA is a versatile compound that can be used in the synthesis of various molecules, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
Antibacterial Agents
The lactam moiety of azetidine derivatives is a critical component in the synthesis of β-lactam antibiotics, which include penicillins and cephalosporins . These antibiotics are vital in combating bacterial infections, and the trifluoro-2-oxopropyl group may enhance the antibacterial activity by increasing the compound’s lipophilicity, aiding in its penetration through bacterial cell walls.
Peptide Synthesis
Azetidine derivatives are used in peptide synthesis, particularly in solution-phase synthesis . The unique structure of azetidine-based amino acids, like 1-(3,3,3-Trifluoro-2-oxopropyl)azetidine-3-carboxylic acid, can introduce conformational constraints in peptides, leading to enhanced biological activity or stability.
properties
IUPAC Name |
1-(3,3,3-trifluoro-2-oxopropyl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO3/c8-7(9,10)5(12)3-11-1-4(2-11)6(13)14/h4H,1-3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHHCQFZQZGFLLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC(=O)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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